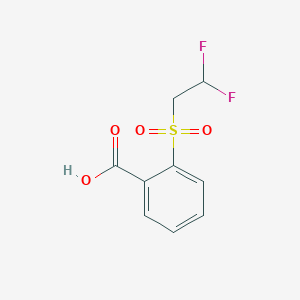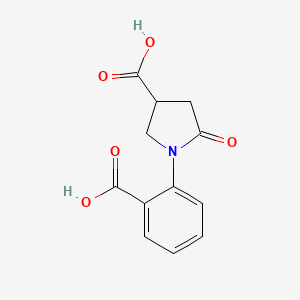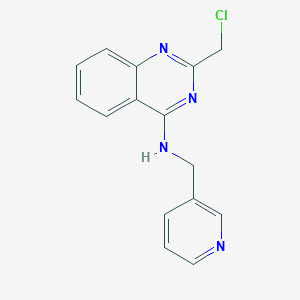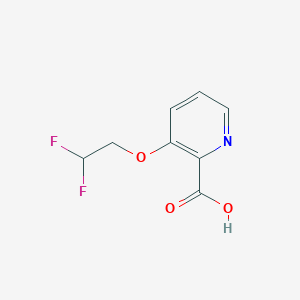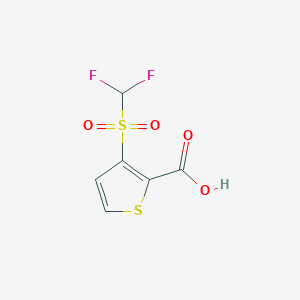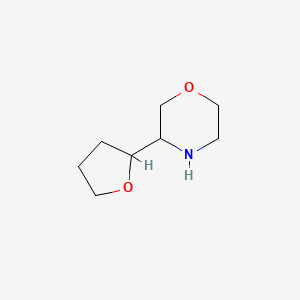
3-(Oxolan-2-yl)morpholine
Descripción general
Descripción
“3-(Oxolan-2-yl)morpholine” is a chemical compound with the molecular formula C8H15NO2 . It is widely used in research and industry due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of morpholines, including “3-(Oxolan-2-yl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of “3-(Oxolan-2-yl)morpholine” is 157.21 g/mol. The InChI code for this compound is 1S/C8H15NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h7-9H,1-6H2 .Chemical Reactions Analysis
The synthesis of morpholines, including “3-(Oxolan-2-yl)morpholine”, involves various chemical reactions. These include coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
“3-(Oxolan-2-yl)morpholine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds : Morpholine derivatives are important intermediates in the synthesis of biologically active heterocyclic compounds. For example, 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride is used in synthesizing these compounds, with the morpholine ring adopting a chair conformation essential for stability in these structures (Mazur, Pitucha, & Rzączyńska, 2007).
Building Blocks in Medicinal Chemistry : Bridged bicyclic morpholines serve as critical building blocks in medicinal chemistry. The synthesis of these compounds, like 3-oxa-6-azabicyclo[3.1.1]heptane, is key for their application in drug development due to their similar lipophilicity to morpholine (Walker, Eklov, & Bedore, 2012).
Synthesis of Potent Antimicrobials : Morpholine derivatives are used to synthesize potent antimicrobials, such as arecoline derivatives and other compounds with significant antimicrobial properties (Kumar, Sadashiva, & Rangappa, 2007).
Development of Kinase Inhibitors : Morpholine derivatives play a role in the development of kinase inhibitors. They are particularly valued for their ability to form key hydrogen bonding interactions, which is crucial for the inhibition of enzymes like PI3K and PIKKs (Hobbs et al., 2019).
Antifungal Agents : Certain morpholine derivatives, like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, exhibit significant fungicidal activity against various fungi species, making them promising candidates for antifungal drug development (Bardiot et al., 2015).
Synthesis of DNA-Dependent Protein Kinase Inhibitors : Morpholine derivatives are also used in the synthesis of DNA-dependent protein kinase inhibitors, which are important for cancer treatment (Aristegui et al., 2006).
Synthesis of Antioxidants : The synthesis of morpholine-based compounds like 1,2,5-thiadiazole derivatives and their evaluation as potential antioxidants showcase another application area, especially in the medicinal field (Mali et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
3-(oxolan-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGDCEDWZXDWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287082 | |
| Record name | Morpholine, 3-(tetrahydro-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-yl)morpholine | |
CAS RN |
1803561-92-3 | |
| Record name | Morpholine, 3-(tetrahydro-2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803561-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 3-(tetrahydro-2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)

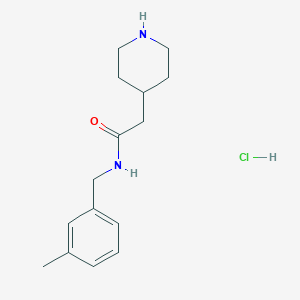
![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)
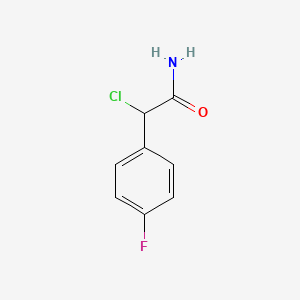
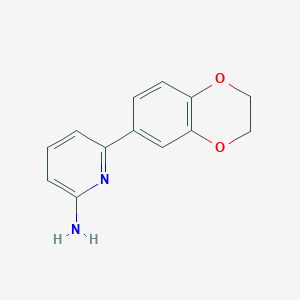
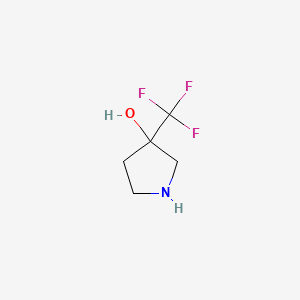
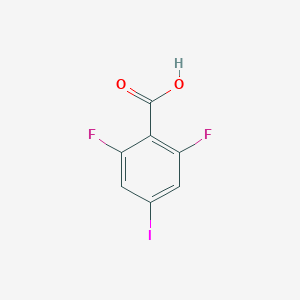
![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)
